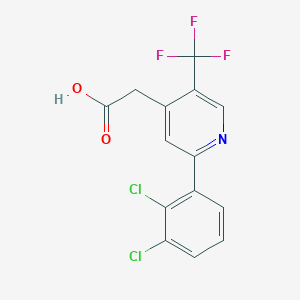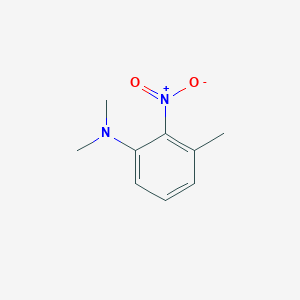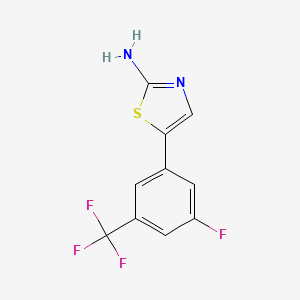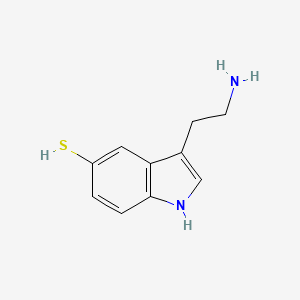
1H-Indole-5-thiol, 3-(2-aminoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-1H-indole-5-thiol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indole-5-thiol typically involves the introduction of the aminoethyl and thiol groups onto the indole ring. One common method is the reaction of 2-(2-nitroethyl)indole with thiourea, followed by reduction to yield the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
Industrial production of 3-(2-Aminoethyl)-1H-indole-5-thiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminoethyl)-1H-indole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are common.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethyl)-1H-indole-5-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5-thiol involves its interaction with various molecular targets. The aminoethyl group allows it to mimic neurotransmitters like serotonin, binding to serotonin receptors and influencing neurotransmission. The thiol group can participate in redox reactions, contributing to its antioxidant properties. These interactions can modulate various biological pathways, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl group but lacking the thiol group.
Serotonin: A neurotransmitter with a hydroxyl group instead of a thiol group.
Melatonin: A hormone with a methoxy group instead of a thiol group.
Uniqueness
3-(2-Aminoethyl)-1H-indole-5-thiol is unique due to the presence of both the aminoethyl and thiol groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1078-01-9 |
|---|---|
Molekularformel |
C10H12N2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-1H-indole-5-thiol |
InChI |
InChI=1S/C10H12N2S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2 |
InChI-Schlüssel |
IUQLRJYCXCDFAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S)C(=CN2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


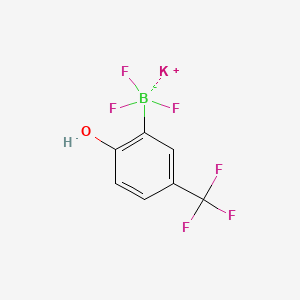
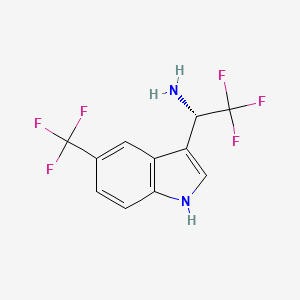
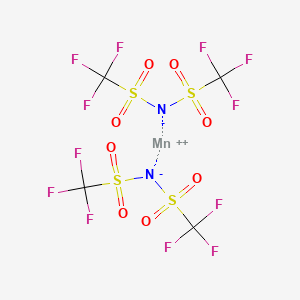

![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
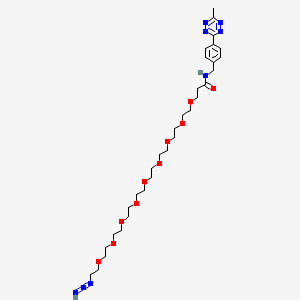

![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
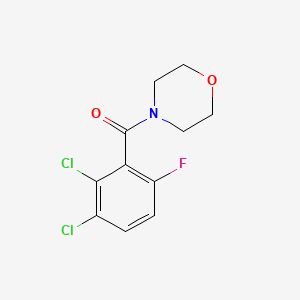

![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)
